1-Cyanocyclopropanecarboxylic acid
Overview
Description
1-Cyanocyclopropanecarboxylic acid is a substituted cyclopropane compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol It is characterized by a cyclopropane ring with a cyano group and a carboxylic acid group attached to it
Preparation Methods
The synthesis of 1-Cyanocyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives . This method typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the addition reaction.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions
Chemical Reactions Analysis
1-Cyanocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Cyanocyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyanocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like sphingosine kinase, which plays a role in cellular signaling pathways . The compound’s effects are mediated through the formation of stable complexes with these targets, leading to the modulation of their activity.
Comparison with Similar Compounds
1-Cyanocyclopropanecarboxylic acid can be compared with other similar compounds, such as:
Cyclopropane-1,1-dicarboxylic acid: This compound lacks the cyano group but shares the cyclopropane ring structure.
1-Aminocyclopropane-1-carboxylic acid: This derivative has an amine group instead of a cyano group and is known for its role in plant hormone biosynthesis.
Ethyl 1-cyano-1-cyclopropanecarboxylate: This ester derivative has an ethyl group attached to the carboxylic acid group.
Properties
IUPAC Name |
1-cyanocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJJMSKNZVXAND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369813 | |
Record name | 1-cyanocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6914-79-0 | |
Record name | 1-Cyanocyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6914-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-cyanocyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 1-Cyanocyclopropanecarboxylic acid?
A1: this compound (C5H5NO2) crystallizes in the orthorhombic crystal system with the space group Pnma. [] This information is derived from X-ray crystallography studies.
Q2: Are there any known chemical reactions involving this compound as an intermediate?
A2: Yes, research suggests that this compound can act as an intermediate in the synthesis of 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid. [] This synthesis involves a homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.
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